Dibutyl 2,2'-oxybisacetate
Description
Contextualization within Ester Chemistry Research
Esters are a fundamental class of organic compounds, widely recognized for their roles as solvents, plasticizers, and fragrances. uml.edu The synthesis of esters, or esterification, is a cornerstone of organic chemistry, with ongoing research focused on developing more efficient and environmentally benign catalytic processes. scies.org Dibutyl 2,2'-oxybisacetate fits within the sub-class of dicarboxylic acid esters, which are noted for properties such as low volatility and high flash points. mdpi.com
The presence of the ether linkage within the backbone of this compound distinguishes it from more common diesters like phthalates or adipates. This ether group can influence the molecule's polarity, flexibility, and solvation properties. Research into ether-containing esters often explores how these modifications affect their performance in applications such as plasticizers, where flexibility and permanence are key. mdpi.com The synthesis of such ether-linked esters can be achieved through the esterification of the corresponding ether-containing diacid, in this case, diglycolic acid. ifremer.fr
Academic Significance in Contemporary Chemical Science
While direct academic research focusing exclusively on this compound is limited, the significance of the broader class of diglycolate (B8442512) esters is growing. Esters of diglycolic acid are being investigated as alternatives to traditional phthalate (B1215562) plasticizers, which have faced scrutiny due to health and environmental concerns. uml.eduresearchgate.net The properties of diglycolate esters suggest they could serve as effective and potentially safer plasticizers for polymers like polyvinyl chloride (PVC). ifremer.fr
Furthermore, research into poly(ether-ester) block copolymers highlights the utility of the ether-ester linkage in creating advanced materials with tunable properties. researchgate.net For instance, copolyesters based on diglycolic acid have been synthesized and studied for their biodegradability and mechanical properties, suggesting potential applications in sustainable packaging. researchgate.netoup.com The diglycolate moiety has also been used in the synthesis of functional materials, such as in creating cleavable linkers for oligonucleotide probes in biochemical assays, where the diglycolate ester linkage was found to be more labile than the commonly used succinate (B1194679) linkage. southcitypetrochem.com
Overview of Research Trajectories and Future Research Imperatives
The current research landscape suggests several promising future directions for the study of this compound and related compounds. A primary imperative is the need for more focused research on the specific properties and potential applications of this compound itself.
Key future research areas include:
Comprehensive Performance Evaluation as a Plasticizer: In-depth studies are needed to evaluate its efficiency, permanence, and compatibility as a primary or secondary plasticizer in various polymer matrices, particularly as a non-phthalate alternative. This would involve detailed analysis of mechanical properties, migration resistance, and thermal stability of the plasticized polymers.
Synthesis and Optimization: While the synthesis route via esterification of diglycolic acid is known, research into optimizing this process using novel, green catalysts could be a valuable pursuit. scies.orgifremer.fr This aligns with the broader trend in chemical synthesis towards more sustainable methodologies.
Biodegradability and Environmental Fate: A critical area of investigation is the environmental impact of this compound. Studies on its biodegradability and potential for bioaccumulation are essential to establish its profile as an environmentally friendly chemical. researchgate.netoup.com
Exploration in Novel Material Synthesis: Building on the research into poly(ether-esters), this compound could be explored as a monomer or a building block for new polymers with tailored properties. Its ether linkage could impart desirable flexibility and hydrophilicity in the resulting materials. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-(2-butoxy-2-oxoethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-3-5-7-16-11(13)9-15-10-12(14)17-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTOWSMQXHCYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216545 | |
| Record name | Acetic acid, oxydi-, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6634-18-0 | |
| Record name | 1,1′-Dibutyl 2,2′-oxybis[acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6634-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetic acid, oxydi-, dibutyl ester | |
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| Record name | Dibutyl oxybisacetate | |
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| Record name | Acetic acid, oxydi-, dibutyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl 2,2'-oxybisacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.937 | |
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Environmental Behavior and Degradation Mechanisms of Dibutyl 2,2 Oxybisacetate
Biodegradation Pathways and Microbial Interactions
The biodegradation of Dibutyl 2,2'-oxybisacetate is anticipated to be a primary mechanism for its removal from the environment. This process is largely dictated by the ability of microorganisms to enzymatically cleave the ester and ether bonds within the molecule.
Assessment of Aerobic and Anaerobic Degradation Processes
The parent compound, diglycolic acid, is known to be biodegradable. smolecule.com This suggests that once the butyl ester groups are cleaved, the resulting diglycolic acid is unlikely to persist in the environment. The butanol released during hydrolysis is also readily biodegradable under both aerobic and anaerobic conditions. nih.gov
The presence of the ether linkage in the diglycolic acid backbone may influence the rate of degradation. Studies on polyesters containing diglycolic acid suggest that the ether group can enhance the hydrophilicity of the polymer, potentially increasing its susceptibility to hydrolytic and enzymatic attack. researchgate.netacs.org
Isolation and Characterization of this compound Degrading Microbial Strains
There is no specific information in the reviewed literature on the isolation and characterization of microbial strains that degrade this compound. However, numerous studies have identified microbial strains capable of degrading other dibutyl esters, such as dibutyl phthalate (B1215562) (DBP). These strains often belong to genera such as Pseudomonas, Bacillus, Acinetobacter, and various fungi, including Fusarium species. researchgate.netsmolecule.comjmb.or.krd-nb.infonih.gov It is plausible that some of these strains, particularly those expressing broad-specificity esterases, could also degrade this compound.
The general process for isolating such strains would involve:
Collecting samples from environments potentially contaminated with the compound or similar chemicals.
Enriching the microbial community in a culture medium where this compound is the sole source of carbon and energy.
Isolating individual colonies and testing their ability to degrade the target compound.
Identifying promising strains through morphological, biochemical, and genetic analyses (e.g., 16S rRNA gene sequencing). d-nb.info
Elucidation of Enzymatic Mechanisms in Biotransformation
The enzymatic degradation of this compound is expected to be initiated by the hydrolysis of its ester bonds. This reaction is catalyzed by enzymes called esterases or lipases, which are widespread in microorganisms. epa.govsemanticscholar.org The process would likely occur in a stepwise manner:
First Hydrolysis: An esterase would cleave one of the ester linkages, releasing one molecule of n-butanol and forming monobutyl 2,2'-oxybisacetate.
Second Hydrolysis: A second esterase action would hydrolyze the remaining ester bond in the monoester, yielding another molecule of n-butanol and diglycolic acid.
The central ether bond in the resulting diglycolic acid would then need to be cleaved for complete mineralization. The biodegradation of ether compounds can be more complex than that of esters. It often involves specialized enzymes like etherases or monooxygenases that are less common than esterases. However, the biodegradability of diglycolic acid itself suggests that microorganisms possessing the necessary enzymatic machinery exist in the environment. smolecule.comwikipedia.org
Optimization of Bioremediation Strategies for Environmental Contamination
Bioremediation strategies for environments contaminated with this compound would aim to enhance the activity of degrading microorganisms. jmb.or.kr While specific strategies for this compound have not been developed, general principles of bioremediation can be applied:
Bioaugmentation: This involves introducing specific microbial strains or consortia known to be effective degraders of the target compound or similar substances into the contaminated site. d-nb.info
Biostimulation: This strategy focuses on stimulating the growth and activity of indigenous microbial populations by adding nutrients (e.g., nitrogen, phosphorus), electron acceptors (e.g., oxygen), or surfactants to increase the bioavailability of the contaminant. nih.gov
The optimization of these strategies would require laboratory and field studies to determine the ideal conditions for degradation, such as pH, temperature, moisture content, and nutrient concentrations.
| Bioremediation Strategy | Description | Key Considerations |
| Bioaugmentation | Introduction of specialized microorganisms to the contaminated site. | Selection of robust and efficient degrading strains; survival and activity of introduced microbes in the target environment. |
| Biostimulation | Enhancement of indigenous microbial activity by adding nutrients or other limiting factors. | Understanding the nutritional requirements of the native degrading population; potential for stimulating non-target microorganisms. |
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation processes, particularly hydrolysis, are likely to play a significant role in the environmental fate of this compound.
Hydrolysis Kinetics under Varied Environmental Conditions
Hydrolysis is a chemical reaction with water that can break down esters into their constituent alcohol and carboxylic acid. chemguide.co.uk For this compound, this would involve the cleavage of the two ester linkages. The rate of hydrolysis is highly dependent on environmental conditions, most notably pH and temperature.
Effect of pH: Ester hydrolysis can be catalyzed by both acids and bases. chemguide.co.uk Therefore, the rate of hydrolysis of this compound is expected to be slowest at a neutral pH and to increase under both acidic and alkaline conditions. Alkaline hydrolysis of esters is typically faster and irreversible, a process known as saponification. chemguide.co.uk
Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. acs.org
The ether linkage within the diglycolic acid backbone is generally more resistant to hydrolysis than the ester linkages, especially under mild environmental conditions. stackexchange.comvedantu.com Significant cleavage of the ether bond typically requires more forcing conditions, such as high temperatures and strong acids. acs.org
While specific kinetic data for this compound is unavailable, the following table summarizes the expected trends based on the general principles of ester hydrolysis.
| Environmental Condition | Effect on Hydrolysis Rate of Ester Linkages | Rationale |
| Low pH (Acidic) | Increased | Acid-catalyzed hydrolysis. chemguide.co.uk |
| Neutral pH | Slowest | The reaction with pure water is typically very slow. chemguide.co.uk |
| High pH (Alkaline) | Significantly Increased | Base-catalyzed hydrolysis (saponification) is generally rapid and irreversible. chemguide.co.uk |
| Increased Temperature | Increased | Provides the necessary activation energy for the reaction. acs.org |
Phototransformation Mechanisms and Identification of Photodegradation Products
In the absence of specific data for this compound, general principles of ester photochemistry can be considered. The ester groups and the ether linkage in the molecule could be susceptible to photochemical reactions. For instance, studies on other esters have shown that photodegradation can proceed through various pathways, including cleavage of the ester bond.
For analogous compounds, research on the atmospheric degradation of diethylene glycol (DEG), the parent glycol for diglycolic acid, indicates that it is degraded in the vapor phase by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 13 hours. mst.dk This suggests that if this compound were to volatilize into the atmosphere, it would likely undergo degradation. However, its vapor pressure and partitioning behavior would determine the extent of its presence in the atmospheric compartment.
Table 1: Potential Phototransformation Information for this compound and Related Compounds
| Compound | Phototransformation Data | Source |
| This compound | No specific data available. | - |
| Diethylene Glycol (analogue) | Estimated atmospheric half-life of ~13 hours by reaction with hydroxyl radicals. mst.dk | mst.dk |
Sorption and Desorption Dynamics in Diverse Environmental Matrices
The sorption and desorption behavior of a chemical determines its mobility in the environment, influencing whether it will be transported in water or remain bound to soil and sediment particles. There is a lack of specific studies on the sorption and desorption dynamics of this compound in various environmental matrices.
The structure of this compound, with its two butyl chains, suggests some degree of hydrophobicity, which would favor sorption to organic matter in soil and sediment. The ether and ester groups can also participate in hydrogen bonding with soil components. The extent of sorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Without experimental data, the exact sorption behavior remains speculative.
Studies on analogous compounds provide some insights. For instance, research on the adsorption of diglycolic acid functionalized nanofibers for the removal of metal ions from aqueous solutions indicates that the diglycolic acid moiety can effectively bind to surfaces. lut.fi While this study is not on soil sorption, it demonstrates the interactive potential of the diglycolic acid structure. In contrast, studies on other organic compounds show that factors like soil pH, organic matter content, and clay content significantly influence sorption and desorption processes. nih.govmdpi.com For example, for some organic acids, sorption increases in acidic conditions. industrialchemicals.gov.au
Table 2: General Factors Influencing Sorption and Desorption in Soil
| Parameter | Influence on Sorption/Desorption |
| Soil Organic Matter | Generally, higher organic matter content leads to increased sorption of hydrophobic organic compounds. |
| Clay Content | Clay minerals can contribute to sorption through surface adsorption and electrostatic interactions. |
| Soil pH | Can influence the charge of both the chemical and the soil particles, affecting sorption. |
| Temperature | Can affect the thermodynamics of sorption processes. |
Environmental Fate Modeling and Prediction of Long-term Persistence
Environmental fate models are valuable tools for predicting the distribution, transport, and persistence of chemicals in the environment. wikipedia.org These models use a chemical's physical and chemical properties along with environmental parameters to estimate its behavior.
Development of Predictive Models for Environmental Distribution and Transport
The development of a specific predictive model for the environmental distribution and transport of this compound would require input data that is currently unavailable in the public domain. Key parameters needed for such models include:
Water Solubility: Influences the concentration in the aqueous phase.
Vapor Pressure: Determines the tendency to partition into the atmosphere.
Octanol-Water Partition Coefficient (Kow): A measure of hydrophobicity, crucial for predicting partitioning into organic matter.
Henry's Law Constant: Describes the partitioning between air and water.
Degradation Rates: Half-lives in different environmental compartments (air, water, soil, sediment).
General multimedia environmental fate models, such as fugacity-based models, can be used to predict the likely environmental compartments where a chemical will predominantly reside. vulcanchem.com For a compound like this compound, with expected moderate hydrophobicity, it would likely partition to soil and sediment if released into the terrestrial or aquatic environments.
Evaluation of Environmental Persistence and Bioaccumulation Potential
Persistence:
The persistence of a chemical is its ability to remain in the environment without being degraded. It is typically measured by its half-life in different environmental compartments. There are no specific experimental data on the environmental persistence of this compound.
For analogous compounds, diethylene glycol is expected to biodegrade quickly in soil and water. mst.dk If this compound undergoes hydrolysis to form butanol and diglycolic acid, the subsequent fate of these degradation products would be important. Diglycolic acid itself can be metabolized.
Bioaccumulation:
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF) or the bioaccumulation factor (BAF).
There is no specific data on the bioaccumulation potential of this compound. However, the bioaccumulation potential of related compounds appears to be low. For diethylene glycol, the low octanol-water partition coefficient suggests it is not expected to significantly bioconcentrate in aquatic organisms. mst.dk Similarly, thiodiglycolic acid, another analogue, has a low LogP value, indicating limited bioaccumulation potential. While the butyl chains in this compound will increase its lipophilicity compared to the parent acid, without experimental or reliable modeled BCF values, its bioaccumulation potential remains unconfirmed.
Table 3: Estimated Environmental Fate Parameters for Analogous Compounds
| Compound | Parameter | Value/Information | Source |
| Diethylene Glycol | Bioaccumulation | Not expected to significantly bioconcentrate. | mst.dk |
| Diethylene Glycol | Biodegradation | Expected to biodegrade quickly in soil and water. | mst.dk |
| Thiodiglycolic acid | Bioaccumulation | Limited potential suggested by low LogP. |
Ecotoxicological Impact and Biological Interactions of Dibutyl 2,2 Oxybisacetate
Aquatic Ecotoxicology Studies and Organismal Responses
Information regarding the toxicity of Dibutyl 2,2'-oxybisacetate to aquatic organisms is sparse. The compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals with the hazard statements H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long lasting effects). nih.gov
A Safety Data Sheet for the commercial product Polysolvan O, which contains up to 2% this compound, reports an acute toxicity value for Daphnia magna. hugohaeffner.comkremer-pigmente.com
Interactive Data Table: Acute Toxicity of a Mixture Containing this compound
| Test Organism | Product Tested | This compound Concentration in Product | Endpoint | Value | Exposure Duration | Reference |
| Daphnia magna (Water Flea) | Polysolvan O | ≤ 2% | EC50 | 280 mg/L | 24 hours | hugohaeffner.comkremer-pigmente.com |
No data was found in the searched literature for chronic toxicity studies on Daphnia magna or for any toxicity studies involving zebrafish (Danio rerio) specifically for this compound.
No studies were identified that investigated the synergistic or antagonistic toxic effects of this compound in combination with other chemical substances.
There is no available information on the sublethal effects or specific biomarker responses in aquatic organisms exposed to this compound.
Cellular and Molecular Mechanisms of Biological Response
No research was found that examined the potential of this compound to induce oxidative stress or to modulate the antioxidant defense systems in any organism.
There are no available studies on the effects of this compound on gene expression or proteomic profiles in any biological system.
Due to the profound lack of specific research data for this compound, a detailed and scientifically robust article that adheres to the requested outline cannot be generated at this time. The scientific community has yet to publish in-depth studies on the specific ecotoxicological profile and biological interactions of this compound.
Receptor-Mediated Interactions and Endocrine System Perturbations
A review of available scientific literature and toxicological databases did not yield specific studies on the receptor-mediated interactions or endocrine system perturbations of this compound. While research exists for other dibutyl esters, such as Dibutyl Phthalate (B1215562) (DBP), which is known to be a reproductive toxicant and endocrine disruptor, this information is not applicable to this compound researchgate.netnih.gov. There is no specific data detailing the binding affinity of this compound to androgen, estrogen, or other hormone receptors, nor are there studies investigating its potential to interfere with hormonal synthesis or signaling pathways.
Developmental and Reproductive Toxicity Research
Comprehensive research on the developmental and reproductive toxicity of this compound is not available in the public domain. Standardized toxicological assessments, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for prenatal developmental toxicity (TG 414) or multi-generation reproduction studies (TG 415, 416), have not been published for this specific compound ecetoc.org. Chemical suppliers note that the product is sold for early discovery research and that analytical and toxicological data is not collected, placing the responsibility of confirming its properties on the buyer sigmaaldrich.com.
Impairment of Organogenesis and Vascular Development
There are no specific studies investigating the impact of this compound on organogenesis or the development of the vascular system. The complex processes of organ formation and the associated growth of blood vessels are known to be sensitive to chemical exposures during embryonic development nih.govnih.gov. However, the scientific literature lacks any data to suggest whether this compound has the potential to impair these critical developmental events.
Assessment of Transgenerational Effects and Epigenetic Modifications
No research has been conducted to assess the potential for this compound to cause transgenerational effects or induce epigenetic modifications. Transgenerational inheritance refers to the transmission of environmentally-induced traits to subsequent generations that were not directly exposed to the initial trigger d-nb.infonih.gov. The underlying mechanisms often involve epigenetic changes, such as DNA methylation and histone modifications, which alter gene expression without changing the DNA sequence frontiersin.orgnih.gov. There is currently no data to determine if this compound can induce such heritable changes in the epigenome.
Neurotoxicological Investigations
A thorough search of scientific databases reveals a lack of neurotoxicological investigations for this compound. The potential for this chemical to adversely affect the structure or function of the central or peripheral nervous system has not been studied.
Alterations in Neurotransmitter Systems and Synaptic Function
There is no available data on the effects of this compound on neurotransmitter systems or synaptic function. The fundamental processes of nerve cell communication, which involve the release, reception, and signaling of neurotransmitters like dopamine, serotonin, and acetylcholine (B1216132) at the synapse, have not been evaluated in the context of exposure to this compound biolegend.com.
Impact on Neural Development and Cognitive Processes
The potential impact of this compound on neural development and cognitive processes remains uninvestigated. There are no studies examining its effects on neurogenesis, neuronal migration, or higher-order functions such as learning and memory.
Analytical Methodologies for Detection and Quantification of Dibutyl 2,2 Oxybisacetate
Chromatographic Techniques and Method Development
Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of semi-volatile organic compounds like Dibutyl 2,2'-oxybisacetate. The choice between gas and liquid chromatography depends on the compound's volatility, thermal stability, and the required sensitivity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of plasticizers and other semi-volatile compounds. restek.com Its high resolving power and the structural information provided by mass spectrometry make it ideal for identifying and quantifying analytes in complex mixtures. acs.org
For the analysis of this compound, a GC-MS method would be developed based on its chemical properties. The compound would be introduced into the GC, where it is vaporized and separated from other components on a capillary column. A non-polar or mid-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5-MS), is typically effective for separating plasticizers. nih.govmdpi.com The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI), causing it to fragment into a unique pattern of ions.
The mass spectrum of this compound shows several characteristic ions that can be used for its identification. chemicalbook.com For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only a few specific ions, such as the most abundant or unique fragments. nih.govoiv.int
Table 1: GC-MS Analysis Parameters for this compound (Hypothetical) This table presents typical parameters used for similar analytes, which would serve as a starting point for method development for this compound.
| Parameter | Typical Setting | Purpose |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5-MS) mdpi.com | Separation of analytes based on volatility and polarity. |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min nih.govnih.gov | Transports the vaporized sample through the column. |
| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Injector Temp. | 280-300°C nih.govoiv.int | Ensures complete vaporization of the analyte without degradation. |
| Oven Program | Initial 80-100°C, ramp 10-20°C/min to 300°C, hold 5-10 min nih.govoiv.int | Separates compounds based on their boiling points. |
| MS Ion Source | Electron Impact (EI) at 70 eV oiv.int | Fragments the analyte to produce a characteristic mass spectrum. |
| MS Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for sensitive quantification. oiv.int |
| Transfer Line Temp. | 280-300°C oiv.int | Prevents condensation of the analyte between the GC and MS. |
Table 2: Characteristic Mass Spectrum Ions for this compound Data sourced from ChemicalBook. chemicalbook.com
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 89 | 100.0 |
| 56 | 93.7 |
| 57 | 93.1 |
| 116 | 53.1 |
| 29 | 46.0 |
| 60 | 42.5 |
| 41 | 53.0 |
| 61 | 62.4 |
High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offer a highly sensitive and specific alternative to GC-MS. mdpi.com These techniques are particularly advantageous for analytes that may not be volatile enough for GC or are prone to thermal degradation. mdpi.com
In a UPLC-MS/MS method, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph. Separation is typically achieved on a reversed-phase column, such as a C18 column, using a gradient elution of a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov
After separation, the analyte flows into the mass spectrometer, where it is ionized, usually via electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for quantification in a mode called multiple reaction monitoring (MRM). nih.gov In this process, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in a collision cell, and then one or more specific product ions are monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. europa.eu The development of such methods has become a primary trend for bioanalysis and trace contaminant screening. nih.govmdpi.com
Table 3: UPLC-MS/MS Analysis Parameters for this compound (Hypothetical) This table presents typical parameters used for similar analytes, which would serve as a starting point for method development for this compound.
| Parameter | Typical Setting | Purpose |
| UPLC Column | Reversed-phase C18 or HSS T3 (e.g., 2.1 x 100 mm, <2 µm) mdpi.com | High-efficiency separation of analytes. |
| Mobile Phase | A: Water with 5 mM Ammonium Acetate (B1210297); B: Methanol or Acetonitrile nih.gov | Elutes analytes from the column for separation. |
| Flow Rate | 0.2-0.5 mL/min | Optimized for UPLC column dimensions to ensure sharp peaks. |
| MS Ion Source | Electrospray Ionization (ESI), Positive Mode | Creates charged ions from the analyte for MS detection. |
| MS Mode | Multiple Reaction Monitoring (MRM) nih.gov | Highly selective and sensitive quantification by monitoring specific ion transitions. |
| MRM Transition | Precursor Ion (e.g., [M+NH₄]⁺) → Product Ion(s) | Specific parent-daughter ion transition for unambiguous identification and quantification. |
Sample Preparation and Extraction Protocols
Effective sample preparation is crucial to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.
Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. mdpi.com The method involves passing the sample through a cartridge containing a solid sorbent. For a compound like this compound, a reversed-phase sorbent such as C18 would likely be effective. mdpi.com
The optimization process involves several steps:
Conditioning: The sorbent is treated with a solvent like methanol to activate it.
Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.
Washing: Impurities are washed away with a weak solvent that does not elute the analyte.
Elution: The purified analyte is collected by passing a strong organic solvent (e.g., methanol, dichloromethane) through the cartridge. usgs.gov
The choice of solvents and volumes must be carefully optimized to maximize the recovery of this compound while minimizing co-extraction of matrix interferences. openchemicalengineeringjournal.com
Solid-phase microextraction (SPME) is an innovative, solvent-free sample preparation technique that is fast, economical, and versatile. sigmaaldrich.com It uses a small, coated fiber to extract analytes from a sample, either by direct immersion into a liquid or by exposure to the headspace (vapor phase) above the sample. mdpi.com
For this compound, headspace SPME coupled with GC-MS would be a suitable approach. The selection of the fiber coating is critical for efficient extraction. A coating such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) is often effective for a broad range of semi-volatile compounds. nih.gov After extraction, the fiber is inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the GC column for analysis. sigmaaldrich.com This technique concentrates the analyte and provides rapid sample introduction, leading to low detection limits.
Validation of Analytical Procedures in Complex Environmental and Biological Matrices
The validation of any analytical method is essential to demonstrate that it is suitable for its intended purpose. europa.eu According to international guidelines, a full validation study would be required to ensure the reliability of data for this compound in any given matrix. utm.my
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. utm.my This is typically demonstrated by the absence of interfering peaks in blank matrix samples and by the unique signature in MS-based methods.
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (R²) should be close to 1.0. nih.gov
Accuracy (Trueness): The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by analyzing spiked samples at different concentrations and calculating the percent recovery. europa.eu
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. researchgate.net
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. europa.eu
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu
Assessment of Selectivity, Linearity, Accuracy, and Precision
The validation of analytical methods is essential to ensure the reliability and reproducibility of results. Key parameters for validation include selectivity, linearity, accuracy, and precision. nih.govmdpi.com While specific validation data for this compound is not extensively published, the principles and typical performance of methods for similar plasticizers, such as phthalates and adipates, provide a strong framework for expected analytical performance. e3s-conferences.orgpublichealthtoxicology.comgovst.eduresearchgate.netresearchgate.net
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. nih.gov For chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), selectivity is achieved by separating this compound from other compounds, such as other plasticizers or matrix components. publichealthtoxicology.comnih.gov In GC-Mass Spectrometry (GC-MS), selectivity is further enhanced by using specific mass-to-charge (m/z) ratios for identification and quantification. nih.govresearchgate.net The absence of interfering peaks at the retention time of this compound in a blank matrix demonstrates the method's selectivity.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. govst.edu A linear relationship is typically evaluated by preparing a series of calibration standards of known concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression is performed. For the analysis of plasticizers, a high correlation coefficient (r or r²) value, typically greater than 0.99, is considered evidence of good linearity. publichealthtoxicology.comscirp.org
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the sample is then analyzed. The percentage of the spiked analyte that is recovered is calculated. For plasticizer analysis in various matrices, acceptable recovery rates are generally in the range of 70-120%. e3s-conferences.orgnih.gov
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). For the analysis of plasticizers, RSD values below 15-20% are generally considered acceptable. e3s-conferences.orgnih.gov
A summary of typical validation parameters for the analysis of plasticizers using chromatographic methods is presented in Table 1.
Table 1: Typical Validation Parameters for Plasticizer Analysis using Chromatographic Methods
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | publichealthtoxicology.com |
| Accuracy (Recovery) | 70-120% | e3s-conferences.orgnih.gov |
| Precision (RSD) | < 20% | e3s-conferences.org |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
A GC-MS method for the determination of phthalates in polymer materials reported LOD values ranging from 3.46 µg/mL to 10.10 µg/mL. researchgate.net For the analysis of dibutyl phthalate (B1215562) in water samples using GC, an LOD of 0.02 mg/L and an LOQ of 0.053 mg/L were achieved. e3s-conferences.org
Table 2: Exemplary Limits of Detection (LOD) and Quantification (LOQ) for Plasticizer Analysis
| Analyte(s) | Matrix | Method | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Various Plasticizers | Bee Pollen | GC-MS | 0.1-3.1 µg/kg | 0.2-10.3 µg/kg | researchgate.net |
| Phthalates | Beverages | HPLC | 0.00659-0.0533 µg/L | 0.022-0.178 µg/L | researchgate.net |
| Phthalates | Polymer Materials | GC-MS | 3.46-10.10 µg/mL | - | researchgate.net |
Advanced Spectroscopic and Sensor Technologies
Beyond standard chromatographic methods, advanced spectroscopic and sensor technologies offer powerful tools for the structural elucidation of metabolites and for real-time monitoring of this compound.
Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable techniques for the structural characterization of organic molecules, including the metabolites of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. hmdb.ca ¹H NMR and ¹³C NMR spectra can confirm the presence of the butyl ester groups and the ether linkage in the parent compound and can be used to identify structural changes in its metabolites. chemicalbook.com For instance, the hydrolysis of the ester linkages would lead to the disappearance of the signals corresponding to the butyl groups and the appearance of signals corresponding to the resulting alcohol (butanol) and the diglycolic acid. inchem.org Further metabolism could lead to oxidation of the butanol or the diglycolic acid backbone, which would result in predictable shifts in the NMR spectra. While specific metabolite studies for this compound are not widely reported, the metabolism of similar ester compounds has been investigated, showing that hydrolysis is a primary metabolic pathway. inchem.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C-O-C stretch of the ether group (typically around 1050-1150 cm⁻¹) and the C=O stretch of the ester groups (around 1735-1750 cm⁻¹). cdc.gov Upon metabolic transformation, such as hydrolysis of the ester groups, the C=O stretching band would shift to that of a carboxylic acid (around 1700-1725 cm⁻¹), and a broad O-H stretching band would appear (around 2500-3300 cm⁻¹). cdc.gov
Publicly available spectral data for this compound includes:
¹H NMR Spectrum: Shows characteristic peaks for the protons of the butyl chains and the methylene (B1212753) groups adjacent to the ether oxygen and ester carbonyls. chemicalbook.com
¹³C NMR Spectrum: Provides signals for each unique carbon atom in the molecule. chemicalbook.com
Mass Spectrum (MS): Shows the molecular ion peak and fragmentation patterns that can be used to confirm the structure. chemicalbook.comnih.gov
Development of Biosensors and Chemo-sensors for Real-time Monitoring
Biosensors and chemo-sensors are emerging as rapid, portable, and cost-effective tools for the real-time monitoring of environmental pollutants. mdpi.com While specific sensors for this compound have not been extensively developed, the principles applied to the detection of other plasticizers, such as phthalates, could be adapted.
Biosensors utilize a biological recognition element, such as an enzyme or an antibody, coupled with a transducer to produce a measurable signal upon interaction with the target analyte. rsc.org For example, esterase-based biosensors have been developed for the detection of phthalate esters. akjournals.com These sensors rely on the enzymatic hydrolysis of the ester bonds, which leads to a change in pH or the production of an electrochemically active species that can be detected. Given that this compound also contains ester bonds, a similar enzymatic approach could potentially be employed for its detection.
Chemo-sensors employ a synthetic receptor that selectively binds to the target analyte, resulting in a measurable change in an optical or electrical signal. mdpi.comhoelzel-biotech.com For instance, fluorescent chemo-sensors have been designed for the detection of various pollutants. hoelzel-biotech.com The development of a chemo-sensor for this compound would involve the design of a host molecule with a cavity or binding site that is complementary in size, shape, and chemical nature to the target molecule.
The development of such sensors would offer significant advantages over traditional chromatographic methods, including faster analysis times and the potential for on-site monitoring. mdpi.com
Chemical Compound Information
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Butanol |
| Diglycolic acid |
| Dibutyl phthalate |
| Diethyl phthalate |
| Benzyl butyl phthalate |
| Di-n-octyl phthalate |
| Bis(2-ethylhexyl) adipate |
| 4-bromodiphenyl ether |
| 4-chlorodiphenyl ether |
| Di-(2-ethylhexyl) phthalate |
| Dimethyl phthalate |
| Acetone |
| Acetonitrile |
| Methanol |
| Toluene |
| n-hexane |
| Ethyl acetate |
| Methyl tert-butyl ether |
| Formic acid |
| Isooctane |
Applications and Impact in Materials Science and Industrial Processes
Role as a Plasticizer in Polymer Science and Technology
Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer, more flexible, and easier to process. specialchem.comeupegypt.com DBOA, like other diglycolic acid esters, serves as a plasticizer for various polymers, including vinyl chloride polymers. google.com The presence of the ether oxygen and the ester carbonyl groups allows for interaction with polymer chains, disrupting polymer-polymer interactions and thereby increasing flexibility. nih.govmdpi.com
The compatibility of a plasticizer with a polymer is crucial for its effectiveness and long-term performance. While specific studies on the compatibility of DBOA with a wide range of polymers are not extensively documented in publicly available literature, general principles of plasticizer compatibility apply. Compatibility is often predicted by comparing the solubility parameters of the plasticizer and the polymer. A close match in these parameters generally indicates good compatibility. For ether- and ester-containing plasticizers, the polar groups can provide good compatibility with polar polymers like poly(vinyl chloride) (PVC). mdpi.com
Migration of plasticizers is a significant concern in many applications, as it can lead to a loss of flexibility in the polymer and contamination of the surrounding environment. nih.gov The migration tendency is influenced by factors such as the molecular weight of the plasticizer, the polymer matrix, and the external environment (e.g., temperature, contact with solvents). scispace.com Research on other high-molecular-weight ether- and ester-based plasticizers suggests that the incorporation of ether linkages can, in some cases, improve migration resistance compared to lower-molecular-weight phthalates. researchgate.net This is attributed to the increased molecular size and potential for stronger interactions with the polymer matrix. mdpi.comresearchgate.net Leaching tests on PVC plasticized with novel ether-ester plasticizers have shown better migration resistance in non-polar solvents like hexane (B92381) compared to traditional plasticizers like dioctyl terephthalate (B1205515) (DOTP). mdpi.com
The addition of a plasticizer like DBOA significantly alters the mechanical properties of a polymer. Generally, plasticizers lead to a decrease in tensile strength and Young's modulus, while increasing the elongation at break, which signifies enhanced flexibility. nih.gov
While specific data for DBOA is scarce, a study on cellulose (B213188) acetate (B1210297) plasticized with other esters, such as triacetin (B1683017) and diethyl phthalate (B1215562) (DEP), provides insight into the typical effects of plasticizers on mechanical properties. researchgate.netunipi.it The addition of these plasticizers leads to a transition from a brittle to a more ductile material. nih.gov For instance, plasticized cellulose acetate can exhibit a significant increase in impact strength. nih.gov A patent for diglycolic acid esters as plasticizers for polyvinyl chloride also indicates satisfactory mechanical properties, such as tensile strength and elongation at break. google.com
The following table, based on data from studies on plasticized cellulose acetate, illustrates the general impact of plasticizers on mechanical properties. It is expected that DBOA would have a qualitatively similar influence.
Table 1: Illustrative Mechanical Properties of Plasticized Cellulose Acetate This table is based on data for Triacetin and Diethyl Phthalate in Cellulose Acetate and is intended to be illustrative of the general effects of plasticizers.
| Property | Unplasticized Polymer (Typical) | Plasticized Polymer (Typical) |
| Tensile Strength | High | Lower |
| Elongation at Break | Low | High |
| Young's Modulus | High | Lower |
| Impact Strength | Low | High |
Source: Adapted from studies on plasticized cellulose acetate. researchgate.netnih.gov
The presence of a plasticizer can influence the degradation of a polymer, which can be initiated by heat, UV radiation, or chemical exposure. researchgate.netcsic.es The thermal degradation of PVC, for example, involves a dehydrochlorination process, which can be affected by the type of plasticizer used. researchgate.net
Other Industrial Applications and Technological Innovations
Beyond its primary role as a plasticizer in bulk polymers, Dibutyl 2,2'-oxybisacetate finds utility in other industrial formulations.
Esters are widely used as base oils and additives in lubricant formulations due to their good thermal stability and lubricity. While specific research on DBOA as a primary lubricant is not prominent, it has been mentioned as a potential lubricant additive. federalregister.gov Its ester and ether functionalities could provide desirable properties such as solvency for other additives and good film-forming characteristics.
In its capacity as a plasticizer, DBOA also functions as a solvent for the polymer at elevated processing temperatures. google.com This solvent action is also utilized in applications such as coatings and inks, where it can act as a coalescing agent. specialchem.com A coalescing agent helps in the formation of a continuous film as a latex paint or coating cures by temporarily lowering the glass transition temperature of the polymer particles, allowing them to fuse together. specialchem.com
This compound is used in various specialized chemical formulations, particularly in coatings, adhesives, and resins. In these applications, it serves a dual purpose as both a plasticizer and a coalescing agent. By improving the flexibility and adhesion of the final product, it enhances the performance and durability of the coating or adhesive. Its function is to reduce the brittleness of the resin binder, which is essential for applications where the material is subjected to bending or temperature fluctuations.
Regulatory Science and Risk Assessment Frameworks for Dibutyl 2,2 Oxybisacetate
Hazard Identification and Exposure Assessment Methodologies
Hazard identification and exposure assessment are foundational steps in characterizing the potential risks associated with a chemical. These processes determine whether a chemical can cause harm and the extent to which populations and the environment might be exposed to it.
Modern risk characterization relies on the integration of diverse datasets to build a comprehensive profile of a chemical's potential impact. For substances in the plasticizer class, such as Dibutyl Phthalate (B1215562) (DBP), regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct extensive risk evaluations under statutes like the Toxic Substances Control Act (TSCA). epa.gov
These evaluations are data-intensive and consider:
Production and Use Data: Information on manufacturing volumes, import quantities, and industrial, commercial, and consumer uses helps to identify potential exposure pathways. epa.gov For DBP, the reported production volume is between 1 and 10 million pounds per year. epa.gov
Exposure Scenarios: Regulators model potential exposures for different populations, including workers and consumers, and for various environmental compartments. The EPA's draft risk evaluation for DBP identified unreasonable risks to workers from 20 conditions of use and to consumers from four conditions of use. epa.gov
Toxicological Data: A wide range of health effects data from animal studies is analyzed. For DBP, animal studies have reported developmental effects, such as reduced fetal weight, and reproductive effects, including decreased spermatogenesis. epa.gov
Toxicogenomic Data: The use of genomic data is an emerging approach to understand a chemical's mode of action (MOA). An evaluation of the DBP toxicogenomic dataset, composed of multiple in vivo studies, showed evidence of the downregulation of genes involved in steroidogenesis and other critical pathways in the testis. nih.gov This helps to explain the biological mechanisms behind the observed toxic effects. nih.gov
| Data Category | Description | Example Finding for DBP | Source |
|---|---|---|---|
| Production Volume | Annual amount manufactured and imported. | 1-10 million lbs/year (2016 CDR). | epa.gov |
| Conditions of Use (COUs) | Identified circumstances of manufacturing, processing, use, and disposal. | Unreasonable risk identified for 20 worker COUs and 4 consumer COUs. | epa.gov |
| Human Health Hazards | Adverse effects observed in toxicological studies. | Developmental and reproductive effects observed in animal studies. | epa.gov |
| Environmental Hazards | Adverse effects on aquatic life or other environmental compartments. | Classified as very toxic to aquatic life with long-lasting effects. | chemical-label.com |
| Toxicogenomics | Gene expression changes in response to exposure. | Downregulation of genes in steroidogenesis and lipid transport pathways. | nih.gov |
To reduce reliance on animal testing and increase the efficiency of chemical assessments, regulatory science is shifting towards the use of New Approach Methodologies (NAMs), including in silico and in vitro models. unilever.comnih.gov
In Silico Approaches: In silico toxicology uses computational models to predict the toxicity of chemicals based on their structure and properties. nih.govresearchgate.net These methods are crucial for prioritizing chemicals for further testing and for filling data gaps. researchgate.netnih.gov
Quantitative Structure-Activity Relationships (QSARs): QSAR models establish statistical correlations between a chemical's structural features and its biological activity. nih.gov These models can be used for early screening to predict various toxicity endpoints. mdpi.com
Read-Across: This method involves predicting the properties of a substance by using data from structurally similar chemicals. nih.gov For a compound like Dibutyl 2,2'-oxybisacetate, data from other ether-esters or plasticizers could be used to estimate its potential toxicity.
In Vitro Approaches: In vitro studies use isolated cells, tissues, or organs to assess a chemical's effects on specific biological processes. nih.gov These methods provide mechanistic insights that are often not possible from whole-animal studies. For example, studies on DBP and its substitutes have used in vitro models to:
Evaluate the effects on the growth and viability of mouse ovarian antral follicles, finding that DBP exposure resulted in growth inhibition and cytotoxicity. nih.gov
Assess impacts on pituitary cell proliferation and thyroid receptor interactions, suggesting potential effects on thyroid function. health.state.mn.us
The validation of these alternative models is critical for their acceptance in regulatory decision-making. nih.gov Strategies are needed to evaluate their reliability, reproducibility, and relevance for predicting human health effects. nih.govnih.gov
Global Regulatory Landscapes and Policy Implications
The regulation of chemicals is a global endeavor, with different regions establishing their own comprehensive legal frameworks. These regulations have significant policy implications for the chemical industry, affecting manufacturing, import, and use.
Different regulatory systems across the globe create challenges for international trade and chemical management. Key global frameworks include:
European Union (REACH): The EU's Regulation on the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) is one of the most comprehensive chemical management systems. plasticisers.org Under REACH, many plasticizers, including DBP and its replacement Di-isobutyl phthalate (DIBP), are identified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. plasticisers.orgaimplas.net This designation can lead to restrictions on their use or requirements for authorization for specific applications. sysvoskconsulting.com
United States (TSCA): The Toxic Substances Control Act, as amended, requires the EPA to evaluate existing chemicals to determine if they present an unreasonable risk to health or the environment. epa.gov Phthalates, including DBP, are high-priority substances currently undergoing this risk evaluation process. epa.govaiha.org
Other Jurisdictions: Other countries and regions, including Australia, have schemes like the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) to assess the risks of industrial chemicals. industrialchemicals.gov.au
While these frameworks share common goals, differences in data requirements and risk assessment methodologies highlight the need for greater international harmonization to ensure a consistent level of protection and to reduce duplicative testing. youtube.com
| Regulatory Framework | Jurisdiction | Key Features for Plasticizers (e.g., DBP, DIBP) | Source |
|---|---|---|---|
| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | European Union | - Listed as Substances of Very High Concern (SVHC).
| plasticisers.orgaimplas.net |
| TSCA (Toxic Substances Control Act) | United States | - Designated as High-Priority Substances for risk evaluation.
| epa.gov |
| RoHS (Restriction of Hazardous Substances) | European Union | Use of DBP, BBP, DEHP, and DIBP is restricted in electrical and electronic equipment. | plasticisers.orgsysvoskconsulting.com |
| NICNAS (National Industrial Chemicals Notification and Assessment Scheme) | Australia | - Assesses new and existing industrial chemicals.
| industrialchemicals.gov.au |
The regulatory history of phthalates serves as an important case study. Over the past few decades, growing evidence of their endocrine-disrupting properties has led to a series of regulatory actions worldwide. plasticisers.orgaimplas.net The industry has responded by shifting from low-molecular-weight phthalates, such as DBP, to high-molecular-weight phthalates and other alternative plasticizers. plasticisers.org
However, the regulation of replacement chemicals, such as DIBP, demonstrates the continuous cycle of risk assessment. Biomonitoring studies have shown increased human exposure to DIBP following restrictions on DBP, and subsequent toxicological reviews have confirmed that DIBP also presents male reproductive and developmental hazards. nih.gov This underscores the need for thorough assessment of substitutes to avoid "regrettable substitutions," where one hazardous chemical is replaced by another with similar or unknown risks.
Emerging Technologies in Regulatory Science
The field of regulatory science is being transformed by emerging technologies that offer the potential for more rapid, accurate, and cost-effective chemical safety assessments. nih.govnih.gov These advancements are critical for keeping pace with the vast number of chemicals in commerce. nih.govnih.gov
Key emerging technologies and their impact include:
Bioinformatics and Computational Toxicology: Advances in computational power and machine learning algorithms are improving the predictive accuracy of in silico models. nih.govfrontiersin.org These tools can screen large chemical libraries to identify potential hazards before a compound is even synthesized. nih.gov
High-Throughput Screening (HTS): HTS uses automated methods to rapidly test thousands of chemicals for their effects on specific biological pathways in vitro. This allows for efficient prioritization of chemicals for more detailed toxicological evaluation.
Organ-on-a-Chip and Microphysiological Systems (MPS): These devices use human cells to create miniature models of human organs. researchgate.net They offer a more biologically relevant way to study chemical toxicity compared to traditional cell cultures and can help bridge the gap between animal studies and human health outcomes. researchgate.net
Advanced Bioimaging: Novel imaging techniques can visualize cellular and molecular changes in real-time, providing deeper insights into the mechanisms of toxicity. nih.govresearchgate.net
The integration of these technologies into regulatory frameworks is an ongoing process. fda.gov It requires the development of clear strategies to evaluate and validate these new methods to ensure they are robust and reliable for regulatory decision-making. nih.govnih.gov
Integration of "Omics" Data in Regulatory Assessments
The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, represents a significant advancement in regulatory toxicology. nih.gov For a compound like this compound, these technologies can provide a deeper understanding of its biological effects at a molecular level, moving beyond traditional apical endpoints to a more mechanistic-based risk assessment. canada.ca
Toxicogenomics, the study of how chemical exposures affect gene expression, is a key component of this approach. canada.ca By exposing cell cultures or animal models to this compound and subsequently analyzing changes in gene expression, researchers can identify the biological pathways that are perturbed. nih.gov This information is invaluable for elucidating the compound's mode of action and for identifying potential biomarkers of exposure or effect. nih.gov Regulatory agencies are increasingly considering such data to support chemical grouping and read-across strategies, where the toxicity of a data-poor chemical is inferred from data on structurally similar and mechanistically related compounds. canada.ca
The process of integrating "omics" data into a regulatory assessment for this compound would involve a systematic evaluation of the molecular changes induced by the chemical. This could include, for example, identifying differentially expressed genes in a relevant biological system and mapping these genes to known toxicity pathways. researchgate.net The establishment of Adverse Outcome Pathways (AOPs), which link a molecular initiating event to an adverse outcome at the individual or population level, is a crucial framework for interpreting "omics" data in a regulatory context.
Furthermore, "omics" data can be used to derive a point of departure (POD) for risk assessment, which is the dose at which a chemical begins to produce an adverse effect. canada.ca By applying benchmark dose (BMD) modeling to "omics" data, it is possible to identify the dose at which a statistically significant change in molecular activity occurs. ecetoc.org This molecular POD can then be used to inform the setting of safe exposure levels for humans. While challenges remain in the standardization and interpretation of "omics" data for regulatory purposes, its potential to refine and in some cases reduce reliance on traditional animal testing is a significant driver of its continued development and integration. ecetoc.org
Table 2: Role of "Omics" Technologies in the Regulatory Assessment of a Compound like this compound
| "Omics" Technology | Data Generated | Application in Regulatory Assessment |
|---|---|---|
| Genomics | Information on DNA sequence and structure. | Identifying genetic predispositions to chemical susceptibility. |
| Transcriptomics | Data on gene expression levels (RNA). | Understanding the mode of action, identifying biomarkers of exposure and effect, and deriving molecular points of departure. imrpress.com |
| Proteomics | Information on the abundance and modification of proteins. | Characterizing protein expression changes to identify toxicity pathways and biomarkers. |
| Metabolomics | Data on the levels of small molecule metabolites. | Assessing metabolic pathway perturbations and identifying biomarkers of effect. |
Future Research Directions and Emerging Challenges
Interdisciplinary Research Needs and Collaborative Opportunities
A holistic understanding of Dibutyl 2,2'-oxybisacetate can only be achieved through the convergence of multiple scientific disciplines. The current fragmented data landscape, primarily consisting of basic chemical identifiers, underscores the necessity for integrated research efforts.
Bridging Gaps Between Environmental Science, Toxicology, and Materials Science
The distinct yet interconnected fields of environmental science, toxicology, and materials science must collaborate to fully characterize the implications of this compound. Environmental scientists are needed to track its fate and transport in various environmental compartments, including air, water, and soil. Toxicologists must then evaluate its potential to cause harm to ecosystems and human health, moving beyond simple acute toxicity studies to investigate long-term effects and endocrine disruption potential. nih.gov Concurrently, materials scientists have a crucial role in understanding how the compound's properties influence its function in products and its potential for release into the environment. This collaborative approach will enable the development of a comprehensive risk profile, a critical step that has been undertaken for other plasticizers like dibutyl phthalate (B1215562) (DBP) but is currently lacking for this compound. epa.gov
Sustainable Chemistry and Circular Economy Perspectives for Ester Design
The principles of sustainable chemistry and the circular economy offer a proactive framework for the design and lifecycle management of esters like this compound. researchgate.netnoviams.com This approach moves beyond simply managing waste and pollution to fundamentally rethinking how chemicals are designed, used, and reused.
The core tenets of green chemistry, such as the use of renewable feedstocks, designing for degradation, and minimizing waste, should guide the future synthesis and application of this compound. noviams.com For instance, research could explore bio-based routes to produce the raw materials for this compound, reducing reliance on finite fossil fuels. whiterose.ac.uk Furthermore, designing the ester to be more readily biodegradable or recyclable would align with the circular economy's goal of keeping materials in use for as long as possible, thereby minimizing their environmental footprint. scielo.br A life cycle assessment, a key tool in sustainable chemistry, would be invaluable in identifying hotspots in the production and use phases of this compound where environmental impacts can be mitigated.
Advancements in Analytical and Mechanistic Studies for Comprehensive Understanding
To address the significant data deficiencies, advanced analytical methods are required to detect and quantify this compound in various matrices. The development of sensitive and selective analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), will be crucial for monitoring its presence in environmental samples and for conducting toxicological studies.
Beyond simple detection, mechanistic studies are needed to understand how this compound interacts with biological systems. This includes investigating its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these fundamental processes is essential for accurately assessing its potential for bioaccumulation and toxicity.
Addressing Data Gaps in Environmental Presence and Health Impact Assessments
A major challenge for this compound is the profound lack of data on its environmental occurrence and its potential health effects. While extensive research has been conducted on other plasticizers, leading to the establishment of environmental risk limits and detailed toxicological profiles, such information is virtually nonexistent for this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing dibutyl 2,2'-oxybisacetate, and how can purity be validated?
- Methodology : Use esterification of diethylene glycol with butyl acetate under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via FTIR for the disappearance of hydroxyl (OH) and carbonyl (C=O) bands. Purify via vacuum distillation to remove unreacted diethylene glycol . Validate purity using GC-MS (retention time and fragmentation patterns) and NMR (absence of extraneous peaks). Cross-reference with NIST spectral libraries for confirmation .
Q. How can this compound be characterized for stability under varying environmental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C) and humidity levels (40–80% RH). Monitor degradation via HPLC for byproducts (e.g., hydrolysis to diethylene glycol or acetic acid derivatives). Use Arrhenius modeling to predict shelf-life .
Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs (e.g., thiobis derivatives)?
- Methodology : Employ H and C NMR to identify oxygen-linked ether groups (δ ~3.5–4.0 ppm for oxybis protons) versus sulfur-linked thioether groups (δ ~2.5–3.0 ppm). FTIR can differentiate C-O-C (1110–1250 cm) from C-S-C (600–700 cm) stretches. Mass spectrometry will show distinct molecular ion clusters (e.g., M+ for oxybis: 260.3 g/mol vs. thiobis: 276.4 g/mol) .
Advanced Research Questions
Q. How do reaction kinetics differ between this compound and its sulfur analog in nucleophilic substitution reactions?
- Methodology : Compare activation energies using DFT calculations (e.g., Gaussian or ORCA) to model transition states. Validate experimentally via stopped-flow UV-Vis spectroscopy under controlled pH and temperature. Analyze rate constants () for nucleophile (e.g., OH) attack at oxygen vs. sulfur centers. Correlate with Hammett parameters for substituent effects .
Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?
- Methodology : Replicate solubility tests (e.g., shake-flask method) using standardized solvents (e.g., DMSO, hexane, ethanol). Apply Hansen solubility parameters (HSPs) to quantify dispersion, polar, and hydrogen-bonding contributions. Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability or impurities influencing discrepancies .
Q. How can computational modeling predict the plasticizing efficiency of this compound in polymer matrices?
- Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to calculate free volume and glass transition temperature () reduction in PVC or cellulose acetate blends. Compare with experimental DSC data. Parameterize force fields using quantum-mechanical partial charges derived from DFT .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodology : Use nonlinear regression (e.g., Hill equation or log-logistic models) to fit EC/LC values. Apply Bayesian inference for uncertainty quantification. Ensure compliance with OECD guidelines for reproducibility, including positive controls and blinded data processing .
Q. How can researchers mitigate batch variability in this compound synthesis for reproducible material studies?
- Methodology : Implement process analytical technology (PAT) tools (e.g., in-line FTIR or Raman spectroscopy) to monitor reaction progression in real time. Use design of experiments (DoE) to optimize parameters (e.g., catalyst concentration, temperature). Characterize batches with orthogonal techniques (e.g., TGA for thermal stability) .
Critical Considerations for Peer Review
- Data Validation : Cross-check spectral data with NIST or PubChem entries to confirm structural assignments .
- Conflict Resolution : Address contradictory solubility or reactivity findings by reporting raw data, experimental conditions, and error margins .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal, particularly for ester hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
